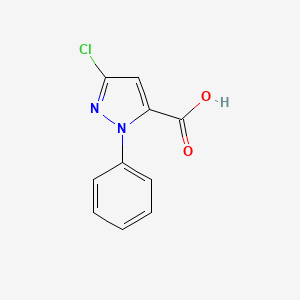
2-(Trifluoromethyl)quinoline-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)quinoline-5-carbaldehyde is an organic compound with the molecular formula C11H6F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl group at the second position and a carbaldehyde group at the fifth position of the quinoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline-5-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2-(Trifluoromethyl)aniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)quinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: 2-(Trifluoromethyl)quinoline-5-carboxylic acid.
Reduction: 2-(Trifluoromethyl)quinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)quinoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a fluorescent probe for detecting specific biomolecules.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)quinoline-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)quinoline
- 2-(Trifluoromethyl)quinoline-4-carbaldehyde
- 2-(Trifluoromethyl)quinoline-3-carbaldehyde
Comparison: 2-(Trifluoromethyl)quinoline-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and carbaldehyde groups, which influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H6F3NO |
|---|---|
Molekulargewicht |
225.17 g/mol |
IUPAC-Name |
2-(trifluoromethyl)quinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10-5-4-8-7(6-16)2-1-3-9(8)15-10/h1-6H |
InChI-Schlüssel |
GUYYVRSIUYJBLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


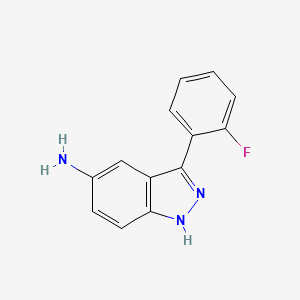
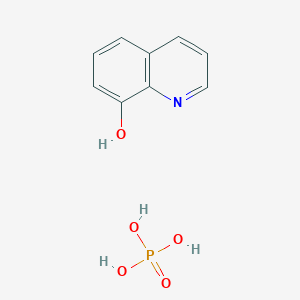


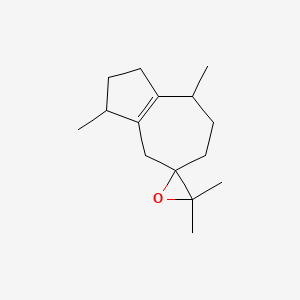
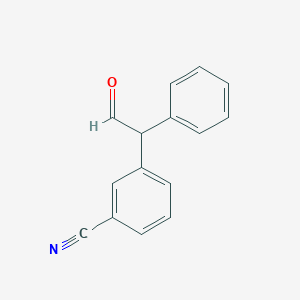


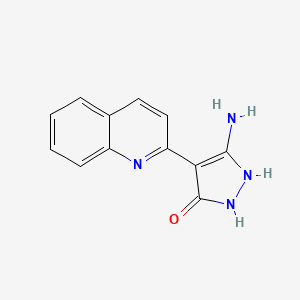
![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)


